Galidesivir triphosphate

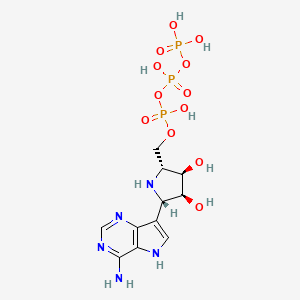

Description

Properties

Molecular Formula |

C11H18N5O12P3 |

|---|---|

Molecular Weight |

505.21 g/mol |

IUPAC Name |

[[(2R,3R,4S,5S)-5-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-3,4-dihydroxypyrrolidin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H18N5O12P3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(18)9(17)5(16-7)2-26-30(22,23)28-31(24,25)27-29(19,20)21/h1,3,5,7,9-10,13,16-18H,2H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t5-,7+,9-,10+/m1/s1 |

InChI Key |

NMSMIMMTMMGSHI-KUBHLMPHSA-N |

Isomeric SMILES |

C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Canonical SMILES |

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Galidesivir Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Galidesivir (B1663889) (BCX4430) is a broad-spectrum antiviral agent, an adenosine (B11128) nucleoside analog that shows activity against a wide range of RNA viruses.[1][2] Its mechanism of action relies on its intracellular conversion to the active triphosphate form, Galidesivir triphosphate (Gal-TP or BCX4430-TP).[1][3][4][5] This active metabolite mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp), leading to premature chain termination and inhibition of viral replication.[2][5][6][7]

While the conversion to this compound occurs naturally within host cells via cellular kinases, the direct chemical synthesis of this active metabolite is essential for in vitro assays, mechanistic studies, and further drug development.[1][8] However, direct chemical triphosphorylation of the Galidesivir nucleoside is noted to be challenging.[8] This guide details the reported protocols for the chemical synthesis of this compound, summarizes key quantitative data, and provides visual workflows of both the biological activation and chemical synthesis pathways.

I. Intracellular Activation Pathway

Galidesivir is a prodrug, meaning it is administered in an inactive form and must be metabolized within the body to become active. Upon entering a host cell, it undergoes a three-step phosphorylation process catalyzed by host cellular kinases to yield the pharmacologically active this compound.[1][2][3] This biological pathway ensures that the active drug is generated at the site of infection.

Caption: Intracellular phosphorylation pathway of Galidesivir to its active triphosphate form.

II. Chemical Synthesis Protocols for this compound

The chemical synthesis of this compound (Gal-TP) has been achieved through multi-step procedures involving protection, phosphorylation, and purification. Direct triphosphorylation is inefficient; therefore, stepwise approaches are preferred.[8]

A reported higher-yielding method involves the protection of the Galidesivir nucleoside, followed by a stepwise phosphorylation and subsequent deprotection.[8][9] This approach provides a 27% overall yield from the protected intermediate.[8][9]

This protocol is analogous to the higher-yielding synthesis reported in the literature.[8][9]

-

Protection: The synthesis begins with a 2′,3′-di-O-isopropylidene-protected Galidesivir substrate. This protects the hydroxyl groups on the ribose-like ring, ensuring the subsequent phosphorylation occurs at the 5' position.

-

Monophosphorylation: The protected substrate undergoes monophosphorylation at the 5'-hydroxyl group using a phosphorylating agent such as phosphoryl chloride. This step yields the 5'-monophosphate derivative.

-

Coupling with Pyrophosphate: The resulting monophosphate is then coupled with pyrophosphate to form the triphosphate moiety.

-

Deprotection and Purification: The protecting groups (isopropylidene and any carbamate (B1207046) on the nucleobase, such as Cbz) are removed. For instance, a Cbz group can be removed via hydrogenolysis.[8][9] The final this compound product is purified using ion-pair reversed-phase flash chromatography to yield a material suitable for enzymatic assays.[8][9]

Caption: Stepwise chemical synthesis workflow for this compound.

III. Quantitative Data Summary

The following tables summarize the reported yields for the chemical synthesis and the inhibitory concentrations of the resulting this compound against viral polymerases.

Table 1: Chemical Synthesis Yields

| Synthesis Method | Starting Material | Overall Yield | Reference |

| Stepwise Phosphorylation via Monophosphate Intermediate | 2′,3′-di-O-isopropylidene-protected substrate | 27% | [8][9] |

| Method via Trifluoroacetamide-protected Intermediate | Galidesivir | 15% | [8] |

| One-pot Triphosphorylation under Yoshikawa conditions | N-Cbz-protected Galidesivir | Low-yielding | [8] |

Table 2: In Vitro Inhibitory Activity of Synthesized this compound

| Target Enzyme/Virus | Assay Type | Competing Nucleotide Conc. | IC₅₀ Value (μM) | Reference |

| Dengue-2 Virus (DENV2) RdRp | Dinucleotide-primed, homopolymeric poly(U) | 20 μM ATP | 42 ± 12 | [8][10] |

| Zika Virus (ZIKV) RdRp | Dinucleotide-primed, homopolymeric poly(U) | 20 μM ATP | 47 ± 5 | [8][10] |

Table 3: Antiviral Activity of Parent Compound (Galidesivir)

Note: EC₅₀ values reflect the combined efficiency of cellular uptake, phosphorylation, and polymerase inhibition.

| Virus | Cell Line | EC₅₀ Value (μM) | Reference |

| Rift Valley Fever Virus (RVFV) | Vero | 20.4 - 41.6 | [1] |

| Various RNA Viruses | Various | 3 - 68 | [6] |

References

- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 7. Galidesivir limits Rift Valley fever virus infection and disease in Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Synthesis of Galidesivir Triphosphate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galidesivir (B1663889) (BCX4430) is a broad-spectrum antiviral agent that shows promise in combating a range of RNA viruses. As an adenosine (B11128) nucleoside analog, its therapeutic efficacy is contingent upon its intracellular conversion to the active form, Galidesivir triphosphate (Gal-TP). This process is orchestrated by host cellular kinases, which sequentially phosphorylate the parent compound. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, consolidating current knowledge on its metabolic activation pathway. Due to the limited availability of specific enzymatic synthesis protocols in public literature, this document focuses on the intracellular phosphorylation cascade, the enzymes likely involved, and the prevailing chemical synthesis methodologies used for producing Gal-tTP for research purposes.

Introduction

Galidesivir is a C-adenosine nucleoside analog with demonstrated antiviral activity against a wide array of RNA viruses, including filoviruses, coronaviruses, and flaviviruses.[1][2][3] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of the nascent viral RNA chain.[4][5] However, Galidesivir itself is a prodrug and requires anabolic phosphorylation within the host cell to yield its pharmacologically active triphosphate metabolite, Gal-TP.[1][6] The efficiency of this bioactivation is a critical determinant of the drug's potency and can vary significantly between different cell types.[5][7] Understanding the enzymatic machinery responsible for this transformation is paramount for optimizing its therapeutic application and for the development of novel antiviral strategies.

The Intracellular Phosphorylation Cascade of Galidesivir

The conversion of Galidesivir to Gal-TP is a three-step enzymatic process catalyzed by host cell kinases. This cascade mirrors the phosphorylation of endogenous nucleosides.

-

Monophosphorylation: The initial and often rate-limiting step is the addition of the first phosphate (B84403) group to the 5'-hydroxyl moiety of Galidesivir, forming Galidesivir monophosphate (Gal-MP).

-

Diphosphorylation: Subsequently, a second phosphate group is added to Gal-MP to yield Galidesivir diphosphate (B83284) (Gal-DP).

-

Triphosphorylation: The final step involves the addition of a third phosphate group to Gal-DP, resulting in the active antiviral agent, this compound (Gal-TP).

This metabolic activation pathway is crucial for the drug's antiviral activity, as the triphosphate form is the substrate recognized and incorporated by the viral RdRp.[2][8]

Putative Enzymes in the Phosphorylation Pathway

While the specific host kinases responsible for the phosphorylation of Galidesivir have not been definitively identified in the available literature, it is widely presumed that enzymes involved in the metabolism of adenosine and other nucleoside analogs play a central role.[6][9]

-

Adenosine Kinase (ADK): As Galidesivir is an adenosine analog, adenosine kinase is a strong candidate for catalyzing the initial phosphorylation step to Gal-MP. ADK is a key enzyme in the purine (B94841) salvage pathway and is known to phosphorylate various adenosine analogs.[7]

-

Nucleoside Monophosphate Kinases (NMPKs): These enzymes are responsible for converting nucleoside monophosphates to diphosphates. Specific NMPKs, such as guanylate kinase (GK) or adenylate kinase (AK), could be involved in the conversion of Gal-MP to Gal-DP.

-

Nucleoside Diphosphate Kinases (NDPKs): These enzymes catalyze the final phosphorylation step, transferring a phosphate group from ATP to a nucleoside diphosphate to form a triphosphate. NDPKs have broad substrate specificity and are likely responsible for the conversion of Gal-DP to Gal-TP.

The cell-line-dependent efficiency of Galidesivir phosphorylation suggests that the expression levels and substrate specificity of these kinases can significantly impact the intracellular concentration of Gal-TP.[5]

In Vitro Synthesis of this compound

Currently, there are no standardized and publicly available protocols for the in vitro enzymatic synthesis of this compound. For research purposes, particularly for use in enzymatic assays with purified viral polymerases, Gal-TP is typically produced via chemical synthesis.[4][6] This approach, while often complex and lower in yield, provides a pure and well-characterized source of the active compound.

The chemical synthesis of Gal-TP is noted to be non-trivial, with direct triphosphorylation of Galidesivir being challenging.[6] A common strategy involves a stepwise approach:

-

Protection of reactive functional groups on the Galidesivir molecule.

-

Stepwise phosphorylation to first yield the monophosphate.

-

Further chemical reactions to introduce the pyrophosphate moiety, forming the triphosphate.

-

Deprotection to yield the final this compound.

Quantitative Data

The available literature provides limited quantitative data on the enzymatic synthesis of this compound itself. However, data on the biological activity of Galidesivir, which is dependent on its phosphorylation, offers indirect insights into the efficiency of this process in different systems.

| Parameter | Virus | Cell Line | Value | Reference |

| EC50 | Rift Valley Fever Virus (RVFV) | Vero | 20.4 µM - 41.6 µM | [1] |

| EC50 | Yellow Fever Virus (YFV) | Vero | 24.5 µM | [9] |

| IC50 (of Gal-TP) | Dengue-2 Virus Polymerase | - | 42 ± 12 µM | [4][6] |

| IC50 (of Gal-TP) | Zika Virus Polymerase | - | 47 ± 5 µM | [4][6] |

EC50 (Half-maximal effective concentration) values reflect the concentration of Galidesivir required to inhibit viral replication by 50% in cell culture, which is dependent on the intracellular conversion to Gal-TP. IC50 (Half-maximal inhibitory concentration) values represent the concentration of chemically synthesized Gal-TP required to inhibit the viral polymerase activity by 50% in an in vitro enzymatic assay.

Visualizing the Process

Signaling Pathway: Intracellular Activation of Galidesivir

Caption: Intracellular metabolic activation of Galidesivir.

Experimental Workflow: In Vitro Analysis of Gal-TP Activity

Caption: Workflow for synthesis and in vitro testing of Gal-TP.

Conclusion and Future Directions

The enzymatic conversion of Galidesivir to its active triphosphate form is a critical step in its antiviral mechanism. While the precise host kinases involved are yet to be fully elucidated, it is clear that this intracellular phosphorylation pathway is essential for the drug's efficacy. The current reliance on complex chemical synthesis to obtain Gal-TP for research highlights a knowledge gap and an opportunity for future investigation.

Future research should focus on:

-

Identification of Specific Kinases: Utilizing techniques such as siRNA screening or proteomic approaches to identify the specific host kinases responsible for each phosphorylation step of Galidesivir.

-

Development of In Vitro Enzymatic Synthesis Protocols: The identification of the key kinases could enable the development of cell-free enzymatic systems for the efficient and scalable production of this compound. This would be a valuable tool for research and development.

-

Correlation of Kinase Expression with Antiviral Efficacy: Investigating the relationship between the expression levels of the identified kinases in different tissues and cell types and the corresponding antiviral activity of Galidesivir. This could provide insights into the tissue-specific efficacy of the drug and inform patient stratification strategies.

A deeper understanding of the enzymatic synthesis of this compound will not only advance the development of this promising antiviral but also contribute to the broader field of nucleoside analog drug development.

References

- 1. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of adenosine kinase by adenosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Adenosine Kinase: An Epigenetic Modulator and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Galidesivir (BCX4430): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galidesivir (B1663889) (BCX4430) is a broad-spectrum antiviral agent developed by BioCryst Pharmaceuticals with funding from U.S. government agencies, including the National Institute of Allergy and Infectious Diseases (NIAID).[1][2] As an adenosine (B11128) nucleoside analog, it targets the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[3][4] This mechanism provides activity against a wide array of pathogens.[4][5] Preclinical studies have demonstrated its efficacy in vitro and in animal models against more than 20 RNA viruses across nine families, including filoviruses (Ebola, Marburg), flaviviruses (Zika, Yellow Fever), coronaviruses (SARS-CoV, MERS-CoV), and arenaviruses.[5][6][7][8] Galidesivir has completed Phase 1 clinical trials in healthy volunteers, where it was found to be generally safe and well-tolerated when administered via intramuscular or intravenous routes.[1][9][10] This guide provides an in-depth overview of the discovery, mechanism of action, and the preclinical and clinical development of Galidesivir, presenting key quantitative data, detailed experimental methodologies, and visual representations of its core concepts.

Discovery and Rationale

Galidesivir was originally investigated as a potential treatment for Hepatitis C.[6] Its development was later repurposed to address the threat of highly pathogenic and emerging RNA viruses, particularly those of biodefense concern.[6][11] The rationale was to develop a direct-acting antiviral with a broad spectrum of activity, capable of being deployed against known threats like Ebola and Marburg viruses, as well as future pandemic agents.[4][11] As a nucleoside analog, Galidesivir is designed to mimic the natural building blocks of viral RNA, thereby interfering with the replication process—a strategy successful in other antiviral drugs.[11][12]

Mechanism of Action

Galidesivir's antiviral activity is dependent on its intracellular conversion to an active triphosphate form.[5][12] This process leverages host cell kinases to phosphorylate the parent compound.[12][13]

-

Cellular Uptake and Phosphorylation: Galidesivir enters the host cell. Host cellular kinases recognize it as a substrate and sequentially phosphorylate it to Galidesivir monophosphate, diphosphate, and finally to the active Galidesivir triphosphate (BCX4430-TP).[5][11]

-

RdRp Inhibition: BCX4430-TP, the active metabolite, functions as an adenosine triphosphate (ATP) mimic.[5][13] It is recognized by the viral RNA-dependent RNA polymerase (RdRp) and incorporated into the nascent viral RNA strand.[14][15]

-

Non-obligate Chain Termination: The incorporation of BCX4430-monophosphate into the growing RNA chain disrupts the polymerase's function, leading to premature termination of RNA synthesis.[11][12][14] This effectively halts viral replication.[15] The preference of BCX4430-TP for viral RdRp over host polymerases contributes to its selective antiviral effect.[5]

Preclinical Development

In Vitro Antiviral Activity

Galidesivir has demonstrated broad-spectrum activity against a multitude of RNA viruses in cell-based assays.[5] The half-maximal effective concentration (EC50) values are typically in the low to mid-micromolar range.[4][5] It is noteworthy that some cell lines, such as Vero cells, phosphorylate Galidesivir less efficiently, which may result in higher EC50 values compared to other cell types.[7]

Table 1: In Vitro Antiviral Activity of Galidesivir (EC50)

| Virus Family | Virus | Cell Line | EC50 (µM) | Reference(s) |

| Filoviridae | Marburg Virus (MARV) | Vero | 4.4 - 6.7 | [7] |

| Ebola Virus (EBOV) | Vero | 3.0 - 12.0 | [6] | |

| Arenaviridae | Lassa Virus (LASV) | Vero | 43.0 | [7] |

| Junin Virus (JUNV) | Vero | 42.2 | [7] | |

| Flaviviridae | Yellow Fever Virus (YFV) | Vero | 14.0 | [6] |

| Bunyavirales | Rift Valley Fever Virus (RVFV) | Vero | 20.4 - 41.6 | [7] |

| Coronaviridae | MERS-CoV | Vero | 68.4 | [12] |

| SARS-CoV | Vero | 57.7 | [12] | |

| Orthomyxoviridae | Influenza A & B | MDCK | 1.0 - 5.0 | [6] |

| Picornaviridae | Human Rhinovirus 2 (HRV2) | HeLa | 3.4 | [12] |

| Pneumoviridae | Respiratory Syncytial Virus (RSV) | Vero | 11.0 | [12] |

In Vivo Efficacy in Animal Models

Galidesivir has shown significant survival benefits in various small animal and non-human primate models of lethal viral diseases, often demonstrating greater potency than predicted by in vitro data.[5][16]

-

Filoviruses: The drug protects rodents and monkeys from lethal Ebola and Marburg virus infections, even when treatment is initiated up to 48 hours post-infection.[6]

-

Zika Virus: In rhesus macaques, Galidesivir administered post-exposure prevented or significantly reduced viral loads in blood and the central nervous system.[5][17] A dose of 100 mg/kg was shown to be safe and effective.[7][17]

-

Coronaviruses: In a hamster model of SARS-CoV-2, early administration of Galidesivir reduced viral burden and damage to lung tissue compared to controls.[8]

-

Rift Valley Fever Virus: Treatment with Galidesivir significantly delayed mortality and protected 50-70% of infected mice from death, reducing viral loads in serum and major organs.[5]

Pharmacokinetics and Toxicology

Pharmacokinetic (PK) profiles have been established in multiple animal species and humans.

Table 2: Preclinical Pharmacokinetic and Toxicology Data for Galidesivir

| Species | Route | Key Findings | Reference(s) |

| Mouse | IM | A dose of 300 mg/kg/day was tolerated for 8 days. | [7] |

| Hamster | IP | Maximum tolerated dose (MTD) was 200 mg/kg/day. Toxicity (weight loss) was observed at 300 mg/kg/day. | [7] |

| Rhesus Macaque | IM | Dosing with 100 mg/kg was safe and demonstrated favorable pharmacokinetics for antiviral efficacy studies against Zika virus. | [5][17] |

| Rat, Rabbit | - | Reproductive toxicology studies showed no teratogenic effects at any dose tested. | [7][17] |

Clinical Development

Galidesivir has been evaluated in Phase 1, double-blind, placebo-controlled, dose-ranging studies in healthy adult volunteers to assess its safety, tolerability, and pharmacokinetics.[1][10]

Phase 1 Studies in Healthy Volunteers

Two key studies evaluated intramuscular (IM) and intravenous (IV) formulations.[1][14]

-

Administration: The IM study assessed single and 7-day dosing, while the IV study evaluated single ascending doses.[1]

-

Safety and Tolerability: Both IM and IV administration of Galidesivir were found to be safe and generally well-tolerated. No fatal or serious adverse events were reported, and there were no clinically significant, dose-related trends in laboratory values, vital signs, or electrocardiograms.[1][10][14]

-

Pharmacokinetics: The plasma concentration-time profile for both routes was characterized by rapid absorption/distribution followed by an extended terminal elimination phase.[1][14]

Table 3: Pharmacokinetic Parameters of Intravenous Galidesivir in Healthy Adults (Single Dose)

| Dose Group (mg/kg) | N | Cmax (ng/mL) | Tmax (hr) | AUC (hr*ng/mL) | t1/2 (hr) |

| 5 | 6 | 5,470 | 1.00 | 11,400 | 48.7 |

| 10 | 6 | 11,600 | 1.00 | 24,900 | 53.6 |

| 15 | 6 | 15,300 | 1.00 | 33,600 | 57.1 |

| 20 | 6 | 20,500 | 1.00 | 44,600 | 68.6 |

| Data adapted from BioCryst Pharmaceuticals, Inc. news release, May 9, 2019.[9] |

Studies in Patients

A randomized, double-blind, placebo-controlled trial was initiated to evaluate IV Galidesivir in patients with Yellow Fever or COVID-19 in Brazil.[5][18][19]

-

COVID-19 Cohort: In Part 1 of the trial involving hospitalized patients with moderate to severe COVID-19, Galidesivir was safe and generally well-tolerated.[4] While the trial was not designed or sized to demonstrate clinical efficacy, a dose-dependent decline in SARS-CoV-2 viral RNA levels in the respiratory tract was observed.[4][5] However, no clinical efficacy benefit was seen compared to placebo, and further development for COVID-19 was not pursued.[4][5]

Experimental Protocols

The following sections describe representative methodologies for key assays used in the evaluation of Galidesivir.

In Vitro Assay: Cytopathic Effect (CPE) Reduction

This assay measures the ability of a compound to protect cells from virus-induced death or morphological changes.[3][20]

Principle: Viral infection often causes visible damage to host cells, known as the cytopathic effect (CPE). An effective antiviral agent will inhibit viral replication and thus reduce or eliminate CPE, allowing for normal cell viability.[13][15]

Detailed Methodology:

-

Cell Plating: Seed a suitable host cell line (e.g., Vero E6, A549) into 96-well microplates to form a near-confluent monolayer 24 hours prior to the assay.[13][20]

-

Compound Preparation: Prepare serial dilutions (e.g., half-log or two-fold) of Galidesivir in cell culture medium. Include a "no drug" (virus control) and a "no virus, no drug" (cell control) on each plate.[3]

-

Treatment and Infection: Remove the growth medium from the cell monolayers. Add the diluted compound to the appropriate wells. Subsequently, add a pre-titered amount of virus, calculated to cause >80% CPE in the virus control wells, to all wells except the cell controls.[3][20]

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-6 days).[3][15]

-

Quantification of Cell Viability:

-

Gently remove the medium.

-

Fix the remaining cells with a fixative solution (e.g., 10% formalin).

-

Stain the fixed cells with a dye that binds to cells, such as 0.5% crystal violet solution.[3]

-

Wash the plates to remove excess stain and allow them to air dry.

-

Solubilize the stain in each well using a solvent (e.g., methanol).

-

Read the optical density (absorbance) of each well using a spectrophotometer at an appropriate wavelength (e.g., 540-570 nm for crystal violet).

-

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The 50% effective concentration (EC50) is calculated by regression analysis as the drug concentration that protects 50% of the cells from CPE compared to virus and cell controls. A parallel cytotoxicity assay (without virus) is run to determine the 50% cytotoxic concentration (CC50).

In Vivo Model: Syrian Hamster for SARS-CoV-2

The Syrian hamster is a well-established model that recapitulates key aspects of human COVID-19, including viral replication in the respiratory tract and lung pathology.[2][10][21]

Principle: To evaluate the therapeutic efficacy of an antiviral by administering it to infected animals and measuring outcomes such as viral load, lung pathology, and clinical signs of disease.[21]

Detailed Methodology:

-

Animal Acclimation: House 4-6 week old Syrian hamsters (Mesocricetus auratus) in a Biosafety Level 3 (BSL-3) facility with ad libitum access to food and water for a period of acclimatization.

-

Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, Galidesivir low dose, Galidesivir high dose), with a minimum of 6-8 animals per group for statistical power.

-

Virus Challenge: Lightly anesthetize the hamsters (e.g., with isoflurane). Inoculate them intranasally with a defined dose of SARS-CoV-2 (e.g., 10^4 to 10^6 TCID50) diluted in sterile phosphate-buffered saline (PBS).[21]

-

Drug Administration:

-

Regimen: Treatment can be prophylactic (starting before infection) or therapeutic (starting after infection). A typical therapeutic regimen begins 12-24 hours post-infection.

-

Route: Administer Galidesivir or vehicle control via a relevant route, such as intraperitoneal (IP) injection or oral gavage. Dosing is typically performed once or twice daily for 3-5 consecutive days.[21]

-

-

Monitoring and Sample Collection:

-

Clinical Signs: Monitor animals at least twice daily for weight loss, ruffled fur, lethargy, and respiratory distress.

-

Sample Collection: At pre-determined time points (e.g., days 2, 4, and 7 post-infection), euthanize subsets of animals. Collect tissues (lungs, nasal turbinates) and fluids (plasma) for analysis.

-

-

Endpoint Analysis:

-

Viral Load: Quantify viral RNA in tissue homogenates and plasma using quantitative reverse transcription PCR (qRT-PCR). Determine infectious virus titers via plaque assay or TCID50 assay on susceptible cell lines (e.g., Vero E6).

-

Histopathology: Fix lung tissue in formalin, embed in paraffin, section, and stain (e.g., with hematoxylin (B73222) and eosin). Score lung sections for evidence of inflammation, edema, and other pathological changes.

-

Cytokine Analysis: Measure levels of inflammatory cytokines and chemokines in lung homogenates or serum using multiplex assays.

-

-

Data Analysis: Compare the outcomes (viral load, pathology scores, weight change) between the Galidesivir-treated groups and the vehicle control group using appropriate statistical tests.

Conclusion

Galidesivir (BCX4430) is a promising broad-spectrum antiviral with a well-defined mechanism of action targeting the viral RdRp. It has demonstrated potent in vitro and in vivo activity against a wide range of clinically significant RNA viruses. The successful completion of Phase 1 trials has established a favorable safety and pharmacokinetic profile in humans. While its development for COVID-19 did not proceed, its proven efficacy in nonclinical models of high-consequence pathogens like Marburg and Ebola viruses underscores its potential as a critical medical countermeasure for existing and future viral threats.[5][7][16] Ongoing research and development are focused on its utility against Marburg virus disease.[5] The comprehensive dataset gathered to date supports the continued evaluation of Galidesivir as a valuable tool in the global effort to combat emerging infectious diseases.

References

- 1. Pharmacokinetics and Safety of the Nucleoside Analog Antiviral Drug Galidesivir Administered to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Syrian hamsters as a small animal model for SARS-CoV-2 infection and countermeasure development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pblassaysci.com [pblassaysci.com]

- 6. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of a Preclinical Natural Transmission Model to Study Antiviral Effects of a Carbohydrate-Binding Module Therapy against SARS-CoV-2 in Hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. SARS-CoV-2 Syrian Hamster Model - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. askgileadmedical.com [askgileadmedical.com]

- 12. researchgate.net [researchgate.net]

- 13. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. Pharmacokinetics and safety of the nucleoside analog antiviral drug galidesivir administered to healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. 2.8. Plaque-Reduction Neutralization Test (PRNT) [bio-protocol.org]

- 17. A direct-acting antiviral drug abrogates viremia in Zika virus–infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bioagilytix.com [bioagilytix.com]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 21. Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mechanism of Delayed Chain Termination by Galidesivir Triphosphate

Introduction

Galidesivir (B1663889) (BCX4430) is a broad-spectrum antiviral agent with demonstrated efficacy against a range of RNA viruses, including filoviruses, togaviruses, bunyaviruses, arenaviruses, paramyxoviruses, and coronaviruses. Its mechanism of action centers on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), the essential enzyme for viral genome replication and transcription. Galidesivir is an adenosine (B11128) analogue that, once metabolized into its active triphosphate form, is incorporated into the nascent viral RNA strand. A key feature of its inhibitory action is delayed chain termination, a process where the polymerase is halted not immediately upon incorporation of the analogue, but after the addition of one or more subsequent nucleotides. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams.

Mechanism of Action: From Prodrug to Polymerase Inhibitor

The antiviral activity of galidesivir is initiated through a series of intracellular phosphorylation steps, converting the prodrug into its active form, galidesivir triphosphate (GS-TP). This process is catalyzed by host cell kinases.

-

Prodrug Activation: Galidesivir enters the host cell.

-

Phosphorylation Cascade: Host cell kinases sequentially phosphorylate galidesivir to its monophosphate, diphosphate, and finally, its active triphosphate form (GS-TP).

-

Substrate Mimicry: GS-TP mimics the natural adenosine triphosphate (ATP) nucleotide.

-

Incorporation by RdRp: The viral RdRp enzyme recognizes GS-TP as a substrate and incorporates the corresponding monophosphate into the growing viral RNA strand.

-

Delayed Chain Termination: The presence of the incorporated galidesivir monophosphate within the RNA strand does not immediately halt synthesis. Instead, the RdRp is able to add a limited number of additional nucleotides before polymerization is arrested. This delayed termination is attributed to the structure of the galidesivir molecule, which, after incorporation, likely induces a conformational change in the RdRp active site or disrupts the translocation of the enzyme along the RNA template, ultimately preventing further elongation.

Visualizing the Mechanism and Workflow

Mechanism of Action Pathway

This diagram illustrates the intracellular journey of galidesivir from a prodrug to an active inhibitor that causes delayed chain termination of viral RNA synthesis.

Caption: Intracellular activation of galidesivir and its subsequent inhibition of viral RdRp.

Experimental Workflow: Primer Extension Assay

The primer extension assay is a fundamental technique used to demonstrate and characterize delayed chain termination. This workflow outlines the key steps of the experiment.

Caption: Workflow for a primer extension assay to detect delayed chain termination.

Quantitative Data Summary

The antiviral activity of galidesivir has been quantified against numerous RNA viruses. The tables below summarize key inhibitory concentrations from in vitro studies.

Table 1: In Vitro RdRp Inhibition

This table presents the half-maximal inhibitory concentration (IC50) of this compound against purified viral polymerases.

| Virus | Polymerase Target | IC50 (μM) | ATP Concentration (μM) | Reference |

| Dengue Virus 2 (DENV-2) | NS5 RdRp | 42 ± 12 | 20 | [1][2] |

| Zika Virus (ZIKV) | NS5 RdRp | 47 ± 5 | 20 | [1][2] |

Table 2: Cell-Based Antiviral Activity (EC50)

This table shows the half-maximal effective concentration (EC50) of the galidesivir prodrug required to inhibit viral replication in cell culture, along with the cytotoxicity (CC50) and the resulting selectivity index (SI).

| Virus Family | Virus Strain | Cell Line | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |

| Filoviridae | Ebola Virus (EBOV) | HeLa | 3 - 12 | >191 | >16 - >64 | [3] |

| Marburg Virus (MARV) | HeLa | 3 - 12 | >191 | >16 - >64 | [3] | |

| Arenaviridae | Lassa Virus (LASV) | Vero | 43.0 | >100 | >2.3 | [4] |

| Junin Virus (JUNV) | Vero | 42.2 | >100 | >2.4 | [4] | |

| Bunyaviridae | Rift Valley Fever Virus (RVFV) | Vero | 20.4 - 41.6 | >100 | >2.4 - >4.9 | [4] |

| Coronaviridae | SARS-CoV | Vero | 19.0 | >96 | >5.1 | [4] |

| MERS-CoV | Vero | 65.0 | >96 | >1.5 | [4] | |

| Flaviviridae | Yellow Fever Virus (YFV) | Vero | 14.0 | >96 | >7.0 | [5] |

| Orthomyxoviridae | Influenza A & B | MDCK | 1 - 5 | >191 | >38 - >191 | [3] |

| Paramyxoviridae | Measles Virus (MeV) | Vero-76 | 1.8 | 300 | 167 | [3] |

Note: The efficiency of converting galidesivir to its active triphosphate form can vary significantly between cell lines (e.g., Vero cells are less efficient), which affects the observed EC50 values.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate the mechanism of galidesivir.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

Objective: To directly measure the inhibitory effect of this compound (GS-TP) on the enzymatic activity of purified viral RdRp.

Methodology (Dinucleotide-Primed, Fluorescence-Based):

-

Enzyme Preparation: Express and purify the recombinant viral RdRp complex (e.g., DENV-2 NS5).

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM KCl, 5 mM MgCl2, 0.01% Triton X-100, 10 μM DTT).

-

Components: To the buffer, add a homopolymeric RNA template (e.g., poly(U)), a dinucleotide primer, and a fluorescent RNA-binding dye (e.g., SYTO 9).

-

Inhibitor and Substrate: Add varying concentrations of chemically synthesized GS-TP. The reaction is initiated by adding the natural substrate, ATP, at a fixed concentration (e.g., 20 μM).[1][2]

-

Data Acquisition: Monitor the increase in fluorescence in real-time using a plate reader. The fluorescence signal is proportional to the amount of double-stranded RNA product formed.

-

Analysis: Plot the initial reaction velocity against the logarithm of the GS-TP concentration. Fit the data to a dose-response curve to determine the IC50 value.

Primer Extension Assay for Delayed Chain Termination

Objective: To determine the precise point at which RNA synthesis is halted after the incorporation of galidesivir.

Methodology:

-

Template-Primer Design: Design a short RNA template with known sequence and a complementary primer labeled at its 5' end with a radioactive isotope (e.g., ³²P) or a fluorescent tag. The template should have sites for potential galidesivir incorporation.[2]

-

Reaction Setup: Assemble reaction mixtures containing the purified RdRp, the labeled primer annealed to the template, and a mix of all four natural NTPs.

-

Experimental and Control Groups:

-

Control (No Inhibitor): Reaction with only natural NTPs to observe the full-length product.

-

Control (Chain Terminator): Reaction with a known chain-terminating nucleotide (e.g., ddATP) to serve as a marker.

-

Experimental (Galidesivir-TP): Reaction containing natural NTPs plus a defined concentration of GS-TP.

-

-

Reaction and Termination: Initiate the reactions by adding the enzyme and incubate for a fixed time. Stop the reactions by adding a quenching buffer containing EDTA and formamide.

-

Electrophoresis: Denature the samples by heating and separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization and Analysis: Visualize the RNA bands using autoradiography or fluorescence imaging. The position of the terminated products in the experimental lane relative to the control lanes reveals the site of chain termination. A band appearing at position i+2, for instance, would indicate that termination occurred two nucleotides after the incorporation of galidesivir at position i.[6]

Cell-Based Antiviral Assay (EC50 Determination)

Objective: To measure the concentration of galidesivir required to inhibit viral replication in a cellular context.

Methodology (Plaque Reduction Assay):

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero, HeLa) in multi-well plates.

-

Drug Preparation: Prepare serial dilutions of the galidesivir prodrug in cell culture medium.

-

Infection: Infect the cell monolayers with a known amount of virus (multiplicity of infection, MOI) for a set adsorption period (e.g., 1 hour).

-

Treatment: After adsorption, remove the virus inoculum and add the medium containing the different concentrations of galidesivir.

-

Plaque Formation: Overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).

-

Incubation: Incubate the plates for several days until plaques are visible.

-

Quantification: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to an untreated virus control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting to a dose-response curve.

Conclusion

This compound functions as a non-obligate chain terminator of viral RNA synthesis.[6] Its mechanism involves incorporation into the nascent RNA strand by the viral RdRp, followed by the addition of a few more nucleotides before polymerization is arrested. This delayed termination is a distinct feature that differentiates it from immediate chain terminators. The quantitative data from both enzymatic and cell-based assays confirm its broad-spectrum activity, although its potency can vary depending on the virus and the host cell line's metabolic capacity. The experimental protocols detailed herein provide the foundational methods for investigating and characterizing such nucleoside analogue inhibitors, which are critical tools in the development of novel antiviral therapeutics.

References

- 1. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 5. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]

A Structural and Mechanistic Analysis of Galidesivir Triphosphate's Interaction with Viral RNA-dependent RNA Polymerase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and mechanistic basis for the inhibition of viral RNA-dependent RNA polymerase (RdRp) by Galidesivir (B1663889) triphosphate. Galidesivir (BCX4430) is a broad-spectrum antiviral agent, an adenosine (B11128) nucleoside analog, that has demonstrated activity against a wide range of RNA viruses.[1] Its efficacy stems from its ability to target the highly conserved viral RdRp, an enzyme essential for viral genome replication and transcription.[1][2] This document details the molecular interactions, quantitative binding data, and experimental methodologies crucial for understanding its function and for the future development of targeted antiviral therapeutics.

Mechanism of Action

Galidesivir is a prodrug that, upon entering a host cell, is metabolized by cellular kinases into its active form, Galidesivir triphosphate (Gal-TP or BCX4430-TP).[1][3] As an analog of adenosine triphosphate (ATP), Gal-TP acts as a competitive inhibitor at the active site of the viral RdRp.[4][5] The viral polymerase incorporates the monophosphate form of Galidesivir into the nascent viral RNA strand.[4][6] This incorporation leads to the disruption of further RNA synthesis, primarily through polymerase stalling or premature chain termination, thereby preventing viral replication.[4][7][8] Computational modeling and resistance studies have confirmed that the primary target of Galidesivir is indeed the viral RdRp, as single amino acid substitutions in the enzyme's active site can confer resistance.[1]

Structural Analysis of this compound Binding to RdRp

The inhibitory effect of Galidesivir is rooted in its specific interactions with the catalytic active site of the viral RdRp. While a definitive co-crystal structure of Gal-TP bound to a viral RdRp is not yet publicly available, molecular docking and simulation studies, particularly with SARS-CoV-2 RdRp, have provided significant insights.

These in silico models predict that Galidesivir binds within the same pocket as the natural ATP substrate.[2][5] Key interactions have been identified with conserved amino acid residues critical for catalysis and nucleotide binding. For the SARS-CoV-2 RdRp, studies have highlighted interactions with residues such as:

-

Catalytic Aspartic Acids: Asp760 and Asp761, which are crucial for coordinating magnesium ions necessary for the polymerase reaction.[2][5] The interaction of Galidesivir with these residues may interfere with metal ion chelation, thus directly hindering enzyme activity.[5]

-

Motif F Residues: K551, R553, and R555 appear to form strong interactions with the triphosphate moiety of the analog, anchoring it in the active site.[9]

-

Other Active Site Residues: Additional contacts with residues like Cys622, Asp623, Tyr619, and Lys621 contribute to the stability of the binding.[2]

Interestingly, studies on the Dengue-2 (DENV2) and Zika virus (ZIKV) polymerases suggest a nuanced mechanism. RNA primer extension assays indicate that the DENV2 polymerase stalls immediately prior to the incorporation of a Galidesivir nucleotide, suggesting a strong barrier to the catalytic step itself.[7][8] This stalling effect is particularly pronounced when the template sequence would require consecutive incorporations of the analog.[7][8]

Quantitative Binding and Inhibition Data

The efficacy of Galidesivir and its active triphosphate form has been quantified through various assays. The data presented below summarizes key findings from in vitro enzymatic assays and cell-based antiviral assays.

| Parameter | Virus/Enzyme | Value | Assay Type | Reference |

| IC₅₀ | Dengue-2 Virus (DENV2) NS5 RdRp | 42 ± 12 µM | In vitro Polymerase Inhibition | [7][8][10][11] |

| IC₅₀ | Zika Virus (ZIKV) NS5 RdRp | 47 ± 5 µM | In vitro Polymerase Inhibition | [7][8][10][11] |

| EC₅₀ | Yellow Fever Virus (YFV) | 24.5 µM | Cell-based Neutral Red Uptake | [12] |

| EC₅₀ | Rift Valley Fever Virus (RVFV) | 20.4 - 41.6 µM | Cell-based Assay (Vero cells) | [1] |

| EC₅₀ | Various Negative-Sense RNA Viruses | ~3 - 68 µM | Cell-based Assays | [5][12] |

| Binding Energy | SARS-CoV-2 RdRp | -7.0 kcal/mol | In silico Molecular Docking | [13] |

| Binding Energy | SARS-CoV-2 RdRp | -3.73 kcal/mol | In silico Molecular Docking | [2] |

| Inhibition Constant (Ki) | SARS-CoV-2 RdRp | 58.4 µM | In silico Molecular Docking | [2] |

Note: IC₅₀ values reflect the concentration required to inhibit 50% of the enzyme's activity in vitro, while EC₅₀ values represent the concentration needed for a 50% reduction in viral replication in cell culture. The variability in EC₅₀ values can be attributed to differences in viral families and the efficiency of host cell kinases in converting Galidesivir to its active triphosphate form.[1]

Experimental Protocols

The structural and quantitative understanding of Galidesivir's interaction with RdRp is built upon several key experimental and computational methodologies.

In silico studies are critical for predicting the binding pose and interactions of this compound within the RdRp active site.

-

Protein Structure Preparation: The 3D coordinates of the target viral RdRp are obtained from the Protein Data Bank (PDB), such as PDB ID: 6M71 for SARS-CoV-2 RdRp, or generated via homology modeling.[2][13]

-

Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized using force fields like MM3 and PM6, followed by quantum mechanics methods (e.g., DFT).[13]

-

Docking Simulation: Software such as AutoDock is used to predict the binding conformation of the ligand within the defined active site of the polymerase.[2] The simulation generates multiple binding poses, which are ranked based on their binding energy.

-

Molecular Dynamics (MD) Simulation: Following docking, MD simulations are performed to analyze the stability of the ligand-protein complex over time and to study the conformational flexibility and correlated motions of the RdRp domains upon ligand binding.[9][14]

This biochemical assay directly measures the inhibitory effect of chemically synthesized Gal-TP on polymerase activity.[7][10][15]

-

Protein Expression and Purification: The full-length viral NS5 protein (containing the RdRp domain) is heterologously expressed in E. coli with a purification tag (e.g., poly-histidine) and purified using chromatography techniques.[7]

-

Assay Reaction: The assay is performed in a reaction mixture containing the purified NS5 enzyme, a homopolymeric RNA template (e.g., poly(U)), a dinucleotide primer, the natural substrate (ATP), and varying concentrations of the inhibitor (Gal-TP).[7]

-

Signal Detection: RNA synthesis is monitored in real-time by detecting the formation of double-stranded RNA using a fluorescent intercalating dye like SYTO 9. The fluorescence signal is proportional to the amount of RNA produced.[15]

-

Data Analysis: The initial reaction rates at different inhibitor concentrations are measured and fitted to a dose-response curve to determine the IC₅₀ value.[10]

This technique is used to map the precise point of polymerase stalling or chain termination.[7][8]

-

Reaction Setup: A reaction similar to the inhibition assay is prepared, but with a defined RNA template-primer duplex and including Gal-TP.

-

Electrophoresis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization: The RNA products are visualized (e.g., by autoradiography if using radiolabeled primers, or fluorescence). The resulting bands indicate the length of the extended primers. An accumulation of truncated products at specific positions relative to control lanes reveals where the polymerase has stalled or terminated synthesis due to the presence of Galidesivir.[7]

These structural biology techniques are the gold standard for determining the high-resolution 3D structure of the RdRp in complex with this compound. While a specific structure for Galidesivir is pending, the methodology used for the similar analog Remdesivir (B604916) with SARS-CoV-2 RdRp provides a clear protocol.[16][17]

-

Complex Formation: The purified RdRp complex (e.g., nsp12-nsp7-nsp8) is incubated with a template-primer RNA duplex and the active triphosphate analog to form a stable complex.[16]

-

Sample Preparation: For X-ray crystallography, the complex is crystallized.[18] For Cryo-EM, the sample is vitrified in a thin layer of ice.

-

Data Collection: X-ray diffraction data is collected from the crystals, or thousands of micrograph images of the frozen particles are collected using a transmission electron microscope.[19]

-

Structure Determination: The data is processed to reconstruct a 3D atomic model of the RdRp-inhibitor complex, revealing the precise atomic interactions at the active site.

References

- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 6. Galidesivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biorxiv.org [biorxiv.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Ribavirin, Remdesivir, Sofosbuvir, Galidesivir, and Tenofovir against SARS-CoV-2 RNA dependent RNA polymerase (RdRp): A molecular docking study [natap.org]

- 14. Structural Insights into Binding of Remdesivir Triphosphate within the Replication-Transcription Complex of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Purification, crystallization and preliminary X-ray diffraction analysis of the RNA-dependent RNA polymerase from Thosea asigna virus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An evolutionarily unique viral RdRP suggests a common dual-function feature of the priming element - PMC [pmc.ncbi.nlm.nih.gov]

Profiling the Broad-Spectrum Antiviral Activity of Galidesivir Triphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galidesivir (B1663889) (BCX4430) is a broad-spectrum antiviral agent with demonstrated efficacy against a wide range of RNA viruses. As an adenosine (B11128) nucleoside analog, its mechanism of action is contingent upon intracellular phosphorylation to its active form, Galidesivir triphosphate (Galidesivir-TP). This technical guide provides an in-depth overview of the antiviral activity profile of Galidesivir-TP, its mechanism of action, and detailed protocols for key experimental assays utilized in its evaluation. Quantitative data from numerous studies are consolidated for comparative analysis, and mandatory visualizations are provided to illustrate critical pathways and workflows.

Introduction

The emergence and re-emergence of RNA viruses pose a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents is a critical component of pandemic preparedness and response. Galidesivir is a promising candidate in this arena, exhibiting activity against more than 20 RNA viruses across nine different families, including Filoviridae (e.g., Ebola, Marburg), Flaviviridae (e.g., Zika, Dengue, Yellow Fever), Coronaviridae (e.g., SARS-CoV, MERS-CoV), and others.[1][2][3]

The antiviral efficacy of Galidesivir is dependent on its conversion by host cell kinases to the active triphosphate form.[1][4] Galidesivir-TP then acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), the core enzyme responsible for viral genome replication.[5][6] This guide delves into the specifics of this interaction and the methodologies used to characterize its antiviral effects.

Mechanism of Action

Galidesivir is an adenosine analog that, upon administration, is metabolized into its active triphosphate nucleotide form.[5][6] The primary mechanism of action of Galidesivir-TP is the inhibition of viral RNA-dependent RNA polymerase (RdRp).

The key steps in its mechanism are:

-

Cellular Uptake and Phosphorylation: The parent compound, Galidesivir, enters host cells where it is phosphorylated by cellular kinases to its triphosphate form, Galidesivir-TP.[1][4] This conversion is crucial for its antiviral activity.

-

Competition with ATP: Galidesivir-TP, mimicking adenosine triphosphate (ATP), competes with the natural nucleotide for binding to the active site of the viral RdRp.[7]

-

Incorporation into Viral RNA: The viral RdRp incorporates Galidesivir monophosphate into the nascent viral RNA strand.[5][6]

-

Premature Chain Termination: The incorporation of Galidesivir leads to premature termination of the growing RNA strand, thereby halting viral replication.[5][6] Some studies suggest this may be a delayed chain termination event.[7]

This targeted inhibition of the viral RdRp provides the basis for Galidesivir's broad-spectrum activity against a multitude of RNA viruses.

Figure 1: Mechanism of action of Galidesivir.

Quantitative Antiviral Activity Profile

The antiviral activity of Galidesivir has been quantified against a diverse panel of RNA viruses in various cell lines. The tables below summarize the 50% effective concentration (EC50), 90% effective concentration (EC90), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50).

Table 1: In Vitro Antiviral Activity of Galidesivir Against Various RNA Viruses

| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Arenaviridae | Lassa Virus (LASV) | Vero | 43.0 | > 100 | > 2.3 | [1] |

| Junin Virus (JUNV) | Vero | 42.2 | > 100 | > 2.4 | [1] | |

| Bunyaviridae | Rift Valley Fever Virus (RVFV) | Vero | 20.4 - 41.6 | > 100 | > 2.4 - > 4.9 | [1][8] |

| Coronaviridae | MERS-CoV | Vero | - | > 100 | > 1.5 | [4] |

| SARS-CoV | Vero | - | > 100 | > 5.1 | [4] | |

| SARS-CoV-2 | Caco-2 | - | - | - | [9] | |

| SARS-CoV-2 | Vero-76 | - | - | - | [9] | |

| Flaviviridae | Dengue Virus (DENV) | Vero | - | > 100 | > 9.0 | [1] |

| Japanese Encephalitis Virus (JEV) | Vero | - | > 100 | > 2.3 | [1] | |

| West Nile Virus (WNV) | PS | 2.3 | > 100 | > 43.5 | [1] | |

| Yellow Fever Virus (YFV) | Vero | - | > 100 | > 7 | [1] | |

| Zika Virus (ZIKV) | Vero | - | - | - | [1] | |

| Zika Virus (ZIKV) | Huh-7 | - | - | - | [1] | |

| Zika Virus (ZIKV) | RD | - | - | - | [1] | |

| Paramyxoviridae | - | - | - | - | - |

Table 2: In Vitro Inhibition of Viral Polymerase by this compound

| Virus | Polymerase | IC50 (µM) | Assay Conditions | Reference(s) |

| Dengue-2 Virus | NS5 RdRp | 42 ± 12 | 20 µM ATP | [7][10] |

| Zika Virus | NS5 RdRp | 47 ± 5 | 20 µM ATP | [7][10] |

| Hepatitis C Virus (HCV) | NS5B RdRp | - | - |

Experimental Protocols

The evaluation of Galidesivir's antiviral activity relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

Materials:

-

Susceptible host cells (e.g., Vero, Huh-7)

-

Complete growth medium

-

Virus stock of known titer

-

Galidesivir stock solution

-

96-well cell culture plates

-

Neutral red or Crystal Violet stain

-

Plate reader

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates at a density that will form a confluent monolayer overnight.

-

Compound Preparation: Prepare serial dilutions of Galidesivir in assay medium.

-

Treatment and Infection:

-

Remove growth medium from the cell monolayers.

-

Add the diluted Galidesivir to the wells.

-

Infect the cells with a pre-titered amount of virus that causes significant CPE in 3-5 days.

-

Include virus-only (positive control) and cell-only (negative control) wells.

-

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until CPE is evident in the virus control wells.

-

Staining:

-

Remove the medium and stain the cells with Neutral Red or Crystal Violet solution.

-

After incubation, wash the plates to remove excess stain.

-

Solubilize the stain taken up by viable cells.

-

-

Data Analysis: Read the absorbance on a plate reader. The EC50 is calculated as the concentration of Galidesivir that protects 50% of the cells from virus-induced death.

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of the antiviral compound.

Materials:

-

Susceptible host cells

-

Complete growth medium

-

Virus stock

-

Galidesivir stock solution

-

24- or 48-well cell culture plates

-

Reagents for virus titration (e.g., plaque assay or TCID50 assay)

Procedure:

-

Cell Seeding and Infection: Seed host cells in multi-well plates and infect with the virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: After a virus adsorption period, remove the inoculum and add medium containing serial dilutions of Galidesivir.

-

Incubation: Incubate the plates for a period sufficient for one or more rounds of viral replication (e.g., 24-48 hours).

-

Harvesting: Collect the culture supernatants, which contain the progeny virus.

-

Virus Titration: Determine the viral titer in the harvested supernatants using a plaque assay or TCID50 assay.

-

Data Analysis: The EC90 is calculated as the concentration of Galidesivir that reduces the viral yield by 90% (1-log10 reduction) compared to the untreated control.[9]

Figure 2: General workflow for a CPE reduction assay.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of Galidesivir-TP on the activity of purified viral RdRp.

Materials:

-

Purified viral RdRp enzyme

-

This compound

-

RNA template and primer

-

Ribonucleotides (ATP, CTP, GTP, UTP)

-

Reaction buffer

-

Detection system (e.g., fluorescent dye that binds to double-stranded RNA)

-

Plate reader

Procedure:

-

Reaction Setup: In a microplate, combine the reaction buffer, RNA template/primer, and serial dilutions of Galidesivir-TP.

-

Enzyme Addition: Initiate the reaction by adding the purified viral RdRp enzyme.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Detection: Stop the reaction and add a fluorescent dye that specifically binds to the newly synthesized double-stranded RNA product.

-

Measurement: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: The IC50 is calculated as the concentration of Galidesivir-TP that inhibits 50% of the RdRp activity compared to the no-inhibitor control.

Figure 3: Workflow for an RdRp inhibition assay.

Conclusion

This compound demonstrates potent and broad-spectrum antiviral activity against a multitude of clinically significant RNA viruses. Its mechanism of action, centered on the inhibition of the viral RdRp, makes it a valuable candidate for further development as a broad-spectrum antiviral therapeutic. The experimental protocols detailed in this guide provide a framework for the continued evaluation and characterization of Galidesivir and other novel antiviral compounds. The compiled quantitative data underscores its potential and provides a basis for comparative analysis in future research and development endeavors.

References

- 1. bioagilytix.com [bioagilytix.com]

- 2. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. profoldin.com [profoldin.com]

- 10. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Galidesivir Triphosphate: A Technical Guide to its Anti-Filovirus Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galidesivir (BCX4430) is a broad-spectrum antiviral agent that has shown significant promise in combating infections caused by filoviruses, such as Ebola and Marburg viruses. As a nucleoside analog, its mechanism of action hinges on its conversion to the active triphosphate form, Galidesivir triphosphate (BCX4430-TP), within the host cell. This technical guide delves into the early research that elucidated the anti-filovirus activity of this compound, focusing on its mechanism of action, quantitative data from initial studies, and the experimental protocols employed.

Mechanism of Action: Targeting the Viral RNA-Dependent RNA Polymerase

Early investigations into the mechanism of Galidesivir revealed its function as a direct-acting antiviral.[1][2] The parent compound, an adenosine (B11128) analog, is processed by cellular kinases to its active triphosphate form.[1] This active metabolite, this compound, then serves as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), the essential enzyme for viral genome replication and transcription.[1][3]

Biochemical, reporter-based, and primer-extension assays have indicated that this compound acts as a non-obligate RNA chain terminator.[3] This means that after its incorporation into the nascent viral RNA strand, it hinders the addition of subsequent nucleotides, effectively halting viral replication.[4] A notable finding from early research was the preference of BCX4430-TP for viral RNA polymerase over host polymerases, suggesting a favorable selectivity profile.

It is important to note that in the seminal early research, a direct biochemical assay using an isolated filovirus RNA polymerase had not yet been reported.[1] Consequently, the Hepatitis C Virus (HCV) RNA polymerase was utilized as a surrogate in cell-free, isolated enzyme transcription assays to demonstrate the direct inhibitory activity of this compound.[1]

Quantitative Data from Early In Vitro Studies

The initial in vitro evaluation of Galidesivir against filoviruses provided key quantitative data on its antiviral potency in cell-based assays. These studies were crucial in establishing the compound's potential as a therapeutic agent.

| Virus Strain | Cell Line | EC50 (µM) | EC90 (µM) | CC50 (µM) | Reference |

| Marburg Virus (MARV) - Angola | Vero cells | 4.4 | 10.5 | >200 | |

| Marburg Virus (MARV) - Ci67 | Vero cells | 6.7 | 16.1 | >200 | |

| Marburg Virus (MARV) - Musoke | Vero cells | 5.8 | 13.8 | >200 | |

| Ebola Virus (EBOV) | - | Potent Inhibition | - | - |

Experimental Protocols

Detailed methodologies were central to the early assessment of Galidesivir's anti-filovirus activity. The following outlines the key experimental protocols cited in the foundational research.

Cell-Based Filovirus Infection Assays

-

Objective: To determine the half-maximal effective concentration (EC50) of Galidesivir in inhibiting filovirus replication in a cellular context.

-

Cell Lines: Vero cells were commonly used for these assays.

-

Methodology:

-

Vero cells were seeded in appropriate culture plates and incubated.

-

Serial dilutions of Galidesivir were prepared and added to the cells.

-

Cells were then infected with a specific strain of Marburg or Ebola virus.

-

After a defined incubation period, the level of viral replication was quantified. This was often achieved through high-content imaging-based analyses or by assessing virus-induced cytopathic effect (CPE) using neutral red uptake.[1]

-

The EC50 value, representing the concentration of Galidesivir that inhibited 50% of viral activity, was calculated from the dose-response curve.

-

Cytotoxicity (CC50) of the compound was also determined in uninfected cells to assess the therapeutic index.

-

HCV RNA Polymerase Inhibition Assay (Surrogate for Filovirus RdRp)

-

Objective: To demonstrate the direct inhibitory effect of this compound on a viral RNA-dependent RNA polymerase.

-

Enzyme: Recombinant Hepatitis C Virus (HCV) NS5B RNA polymerase.

-

Methodology:

-

A cell-free, isolated enzyme transcription assay was established.

-

The reaction mixture contained the HCV RNA polymerase, a suitable RNA template, and a mixture of natural ribonucleoside triphosphates (rNTPs).

-

This compound (BCX4430-TP) was introduced into the reaction at varying concentrations.

-

The synthesis of new RNA was monitored, often using radiolabeled nucleotides or fluorescence-based detection methods.

-

The concentration of this compound required to inhibit 50% of the polymerase activity (IC50) was determined.

-

Primer-Extension Assays

-

Objective: To elucidate the mechanism of RNA chain termination by this compound.

-

Enzyme: HCV RNA polymerase.

-

Methodology:

-

A primer-template RNA duplex was utilized.

-

The HCV RNA polymerase was allowed to extend the primer in the presence of a defined set of rNTPs and this compound.

-

The reaction products were then analyzed by gel electrophoresis to determine the length of the extended RNA strands.

-

Premature termination of RNA synthesis at specific points following the incorporation of Galidesivir monophosphate provided evidence for its role as a chain terminator.[1]

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Intracellular activation of Galidesivir and subsequent inhibition of filovirus RNA synthesis.

Caption: Workflow for determining the in vitro antiviral efficacy of Galidesivir.

References

- 1. Protection against filovirus diseases by a novel broad-spectrum nucleoside analogue BCX4430 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BCX4430 - A broad-spectrum antiviral adenosine nucleoside analog under development for the treatment of Ebola virus disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protection against filovirus diseases by a novel broad-spectrum nucleoside analogue BCX4430 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]

Executive Summary: Galidesivir (B1663889) (BCX4430) is a broad-spectrum adenosine (B11128) nucleoside analog with demonstrated antiviral activity against a wide array of RNA viruses.[1][2] As a prodrug, it undergoes intracellular phosphorylation to its active triphosphate form, which serves as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][2][3] This mechanism, involving the incorporation of the analog into the nascent viral RNA and subsequent premature chain termination, effectively halts viral replication.[1][4] Foundational in vitro studies against various coronaviruses, including SARS-CoV-2, have established its inhibitory potential, with efficacy observed in the low to mid-micromolar range.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy data, and key experimental protocols relevant to the study of Galidesivir triphosphate as an anti-coronavirus agent, tailored for researchers and drug development professionals.

Mechanism of Action

Galidesivir is an adenosine analog prodrug that must be metabolized by host cell enzymes to exert its antiviral effect.[1] Upon entering the cell, it is converted by host kinases into its active triphosphate form, this compound (BCX4430-TP).[2][3] This active metabolite structurally mimics the natural nucleotide adenosine triphosphate (ATP).[4][5]

The primary target of this compound is the highly conserved RNA-dependent RNA polymerase (RdRp), an essential enzyme complex (containing the nsp12 catalytic subunit) that coronaviruses use for the replication and transcription of their RNA genome.[2][7] this compound competes with endogenous ATP for binding to the active site of the viral RdRp.[4]

Once the RdRp incorporates Galidesivir into the growing viral RNA strand, it causes premature termination of the chain.[1][2] This disruption of RNA synthesis prevents the formation of functional viral genomes and messenger RNAs, thereby inhibiting viral propagation.[1] Computational modeling studies have suggested that Galidesivir can bind effectively to the catalytic center of the SARS-CoV-2 RdRp, potentially interacting with key aspartate residues (Asp760, Asp761, Asp618) that are crucial for the enzyme's function.[4][5] While the primary mechanism in coronaviruses is considered to be chain termination, studies in other viruses like flaviviruses have suggested that the triphosphate analog may also cause the polymerase to stall immediately before incorporation.[8][9]

References

- 1. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacokinetics and safety of the nucleoside analog antiviral drug galidesivir administered to healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Adenosine Mimic: A Technical Deep Dive into Galidesivir Triphosphate's Antiviral Mechanism

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the adenosine (B11128) analog nature of Galidesivir (B1663889) triphosphate, the active form of the broad-spectrum antiviral agent Galidesivir (BCX4430). Galidesivir has demonstrated significant potential against a wide array of RNA viruses, and understanding its core mechanism of action is paramount for ongoing research and development efforts. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways and workflows involved in its study.

Introduction: The Molecular Deception of Galidesivir

Galidesivir is a C-nucleoside analog of adenosine.[1] Upon administration, it is metabolized within the host cell by cellular kinases into its active form, Galidesivir triphosphate (BCX4430-TP).[1][2] This triphosphorylated molecule structurally mimics the natural nucleotide adenosine triphosphate (ATP), enabling it to act as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1] By binding to the active site of the viral polymerase, this compound disrupts the process of viral RNA replication, ultimately leading to premature chain termination and the cessation of viral propagation.[1][3] This mechanism of action has been demonstrated to be effective against a range of RNA viruses.[1]

Mechanism of Action: A Competitive Inhibitor Leading to Chain Termination

The primary antiviral activity of this compound stems from its ability to be recognized by viral RdRp as a substrate, in place of the endogenous ATP. Once incorporated into the nascent viral RNA strand, it acts as a non-obligate chain terminator.[4] For some viral polymerases, such as that of Hepatitis C virus (HCV), the incorporation of Galidesivir monophosphate allows for the addition of a few more nucleotides before RNA synthesis is ultimately halted.[4] This process is visualized in the signaling pathway diagram below.

Caption: Mechanism of this compound as an adenosine analog inhibitor of viral RdRp.

Quantitative Analysis of Antiviral Activity

The efficacy of Galidesivir and its triphosphate form has been quantified through various in vitro assays. The following tables summarize the key findings, providing a comparative look at its activity against different viral polymerases and in cell-based systems.

Table 1: Biochemical Inhibition of Viral RNA-Dependent RNA Polymerase by this compound

| Virus Target | Polymerase | Assay Type | ATP Concentration | IC50 (µM) | Reference |

| Dengue Virus Serotype 2 (DENV-2) | NS5 RdRp | Dinucleotide-Primed Assay | 20 µM | 42 ± 12 | [2][5] |

| Zika Virus (ZIKV) | NS5 RdRp | Dinucleotide-Primed Assay | 20 µM | 47 ± 5 | [2][5] |

Table 2: Cell-Based Antiviral Activity of Galidesivir

| Virus Family | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Flaviviridae | Yellow Fever Virus | Vero | Neutral Red Uptake | 24.5 | >100 | >4.1 | [6] |

| Coronaviridae | MERS-CoV | Vero | Not Specified | 68.4 | >100 | >1.5 | |

| Coronaviridae | SARS-CoV | Vero | Not Specified | 57.7 | >100 | >1.7 | |

| Filoviridae | Marburg Virus | Vero | Not Specified | 4.4 - 6.7 | >200 | >29.8 - >45.4 | |

| Filoviridae | Ebola Virus | Vero | Not Specified | 3.3 - 16.1 | >200 | >12.4 - >60.6 |

Experimental Protocols